N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide
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Overview
Description
N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide is a synthetic organic compound that features a tetrahydronaphthalene moiety linked to a propyl group through an ether bond, and further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide typically involves the following steps:
Preparation of 1,2,3,4-Tetrahydronaphthalen-1-ol: This intermediate can be synthesized by the catalytic hydrogenation of naphthalene using a nickel catalyst under high pressure and temperature conditions.
Formation of 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propylamine: The tetrahydronaphthalen-1-ol is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form the ether linkage.
Synthesis of this compound: The final step involves the reaction of 3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propylamine with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways related to inflammation and pain, potentially inhibiting key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of the compound.
1-Naphthalenol, 1,2,3,4-tetrahydro-: Another derivative of tetrahydronaphthalene with different functional groups.
Uniqueness
Properties
IUPAC Name |
N-[3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-16(18)17-11-6-12-19-15-10-5-8-13-7-3-4-9-14(13)15/h2-4,7,9,15H,1,5-6,8,10-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMMKRVKIPYKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOC1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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